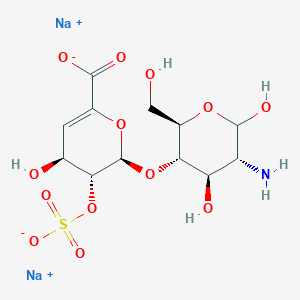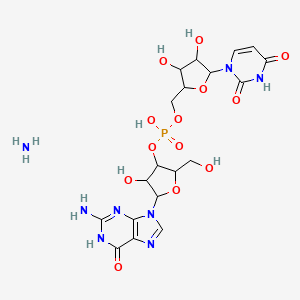
7-Bromo-4-chloro-8-methylquinazoline
Übersicht
Beschreibung
7-Bromo-4-chloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 . It is used as a reactant in the preparation of N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines as AKT/PKB inhibitors for cancer treatment .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .Molecular Structure Analysis
The 7-bromo-4-chloro-8-methylquinazoline molecule contains a total of 19 atoms. There are 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . It contains total 20 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-chloro-8-methylquinazoline include a molecular weight of 257.52 g/mol . The compound appears as a yellow powder . More specific properties such as boiling point, melting point, and density are not found in the search results.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Antiviral Agents
7-Bromo-4-chloro-8-methylquinazoline: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s ability to undergo regioselective cyclization makes it valuable for constructing complex molecules that are crucial in antiviral therapy.
Neurology: Alzheimer’s Disease Research
The compound’s derivatives are being explored for their potential in treating neurological conditions such as Alzheimer’s disease. Its role in the synthesis of glycogen synthase kinase 3β inhibitors highlights its importance in neurodegenerative disease research .
Oncology: Tyrosine Kinase Receptor Inhibition
Researchers are investigating the use of 7-Bromo-4-chloro-8-methylquinazoline in the development of tyrosine kinase receptor inhibitors. These inhibitors can suppress tumor growth and are significant in the field of cancer therapy .
Hematology: Treatment for Iron Deficiency
The compound is also a precursor in the synthesis of treatments for iron deficiency. Its modification leads to compounds that can potentially address this widespread health issue .
Process Development: Large-Scale Synthesis
The practical synthesis of 7-Bromo-4-chloro-8-methylquinazoline from more readily available starting materials has been demonstrated. This provides a potential economical route for large-scale production, which is crucial for commercial applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIICZEECULSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-methylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)


![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)



![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)



